molecular formula C12H20ClNO B2650353 N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride CAS No. 1049678-26-3

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride

Cat. No.: B2650353
CAS No.: 1049678-26-3
M. Wt: 229.75
InChI Key: PSWBWKXIRPPVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is an organic compound with the chemical formula C12H20ClNO. It is a colorless to light yellow liquid with a special aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, ketones, and substituted benzyl compounds .

Scientific Research Applications

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .

Comparison with Similar Compounds

Uniqueness: N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWBWKXIRPPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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